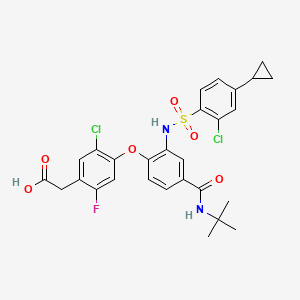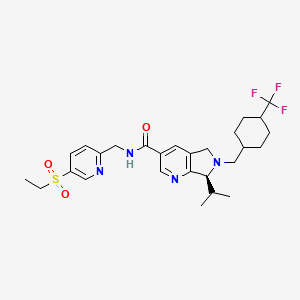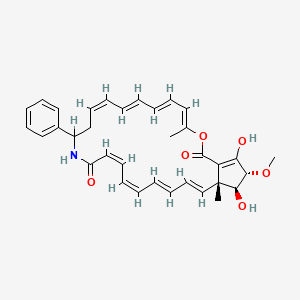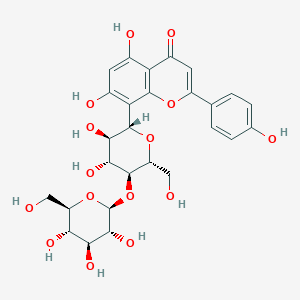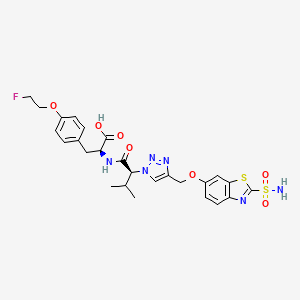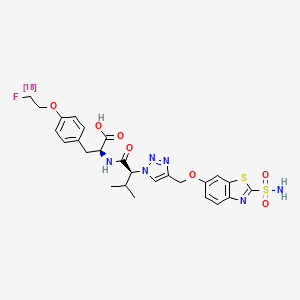
VU0467485
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
VU0467485 ejerce sus efectos potenciando la actividad de la acetilcolina en el receptor de acetilcolina muscarínico 4. El compuesto se une a un sitio alostérico en el receptor, mejorando la respuesta del receptor a la acetilcolina. Esta modulación conduce a una mayor actividad del receptor, lo que puede tener efectos terapéuticos en afecciones como la esquizofrenia .
Análisis Bioquímico
Biochemical Properties
VU0467485 interacts with the M4 receptor, a type of muscarinic acetylcholine receptor. The interaction between this compound and the M4 receptor is a key part of its biochemical activity . The nature of this interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where the natural ligand acetylcholine binds .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of the M4 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific cellular context, including the type of cell and its physiological state .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the M4 receptor and enhancing its response to acetylcholine . This binding interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where acetylcholine binds . This allosteric modulation can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VU0467485 implica varios pasos clave. Una de las principales rutas sintéticas incluye la reacción de 5-amino-3,4-dimetiltieno[2,3-c]piridazina-6-carboxilato con HATU (1.2 equivalentes) y N,N-diisopropiletilamina (3.0 equivalentes) en una mezcla de diclorometano y dimetilformamida (7:1; 0.2M) a temperatura ambiente .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue técnicas químicas estándar bajo una atmósfera inerte. Los solventes utilizados para la extracción, el lavado y la cromatografía son de grado de cromatografía líquida de alta resolución .
Análisis De Reacciones Químicas
Tipos de reacciones
VU0467485 principalmente se somete a reacciones de sustitución debido a sus grupos funcionales. La estructura del compuesto le permite participar en varias reacciones químicas, incluida la sustitución nucleofílica y la sustitución aromática electrofílica .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen HATU, N,N-diisopropiletilamina, diclorometano y dimetilformamida. Estos reactivos facilitan la formación del producto deseado bajo condiciones controladas .
Productos principales formados
El producto principal formado a partir de la síntesis de this compound es el propio compuesto final, que es un potente modulador del receptor de acetilcolina muscarínico 4. La pureza y el rendimiento del producto son típicamente altos, lo que garantiza su eficacia en la investigación científica .
Comparación Con Compuestos Similares
Compuestos similares
VU0152100: Otro modulador alostérico positivo del receptor de acetilcolina muscarínico 4.
VU0357017: Un compuesto con similar selectividad y potencia para el receptor de acetilcolina muscarínico 4.
Singularidad
VU0467485 se destaca por su alta selectividad para el receptor de acetilcolina muscarínico 4 sobre otros receptores muscarínicos (M1, M2, M3, M5). Esta selectividad reduce la probabilidad de efectos fuera del objetivo, lo que lo convierte en un candidato más deseable para el desarrollo terapéutico .
Propiedades
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does VU0467485 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR data for this compound is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of this compound can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.
Q3: Have any radiolabeled versions of this compound been developed and what are their potential applications?
A: Yes, researchers have successfully synthesized [¹¹C]-labeled this compound and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.
Q4: What are the next steps in the research and development of this compound?
A4: While this compound shows potential as a treatment for schizophrenia, further research is necessary. This includes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate](/img/structure/B611684.png)
